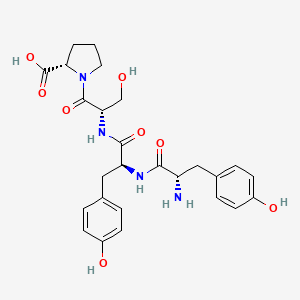
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol is a complex organic compound that features both thiazole and imidazolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of thiazole derivatives with imidazolidine precursors under controlled conditions. The reaction often requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Known for its use in organic synthesis and catalysis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Utilized in the development of advanced materials.
Uniqueness
4,4,5,5-Tetramethyl-2-(1,3-thiazol-2-yl)imidazolidine-1,3-diol is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
875799-80-7 |
|---|---|
Fórmula molecular |
C10H17N3O2S |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
2-(1,3-dihydroxy-4,4,5,5-tetramethylimidazolidin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H17N3O2S/c1-9(2)10(3,4)13(15)8(12(9)14)7-11-5-6-16-7/h5-6,8,14-15H,1-4H3 |
Clave InChI |
WPMXBRDSIUMMAI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N(C(N1O)C2=NC=CS2)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)
![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)
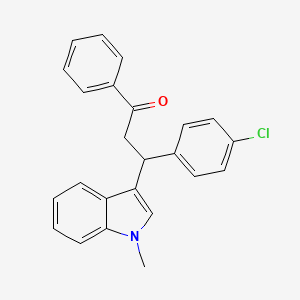
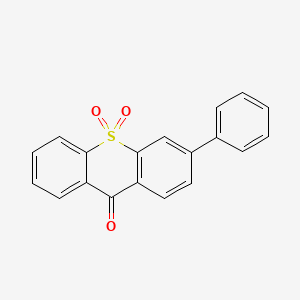
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)
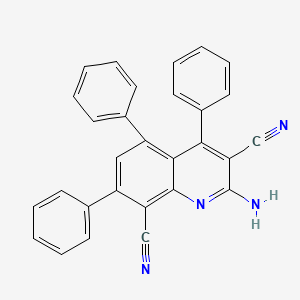
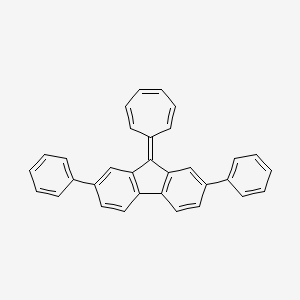
![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)
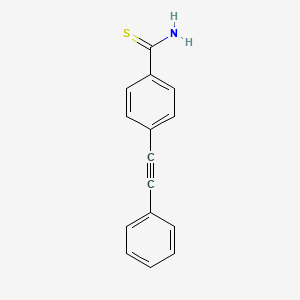
![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)
![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)
